molecular formula C22H16ClN3O B2653396 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-19-5

6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2653396
CAS No.: 637756-19-5
M. Wt: 373.84
InChI Key: MPSDFTAFGSFUCB-UHFFFAOYSA-N
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Description

6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic small molecule based on the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This compound is offered as a high-purity material to support ongoing scientific investigation. The indoloquinoxaline core is associated with a range of pharmacological activities in research settings. The primary research value of this compound lies in its potential as a cytotoxic and antiviral agent. Structurally similar 6H-indolo[2,3-b]quinoxaline derivatives have demonstrated moderate to significant cytotoxicity against various human cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cancers . Furthermore, the indoloquinoxaline scaffold is known for its antiherpesvirus activity; one of the most active analogs, known as B-220, was found to inhibit the replication of herpes simplex virus type 1 (HSV-1), cytomegalovirus, and varicella-zoster virus by interfering with viral DNA synthesis . The mechanism of action for this class of compounds is multifaceted. Research suggests that their biological effects may stem from their planar polyaromatic structure, which facilitates interaction with biological macromolecules. Antiviral activity is linked to the inhibition of viral DNA synthesis and the production of viral proteins, without direct inhibition of viral DNA polymerases in vitro . More recent studies utilize molecular docking to predict a high binding affinity for specific enzymes, such as Src homology 2 domain-containing phosphatase 1 (SHP1), positioning indoloquinoxalines as promising tools for chemical biology and targeted therapy development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDFTAFGSFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step protocol starting from isatin or its derivatives . The general synthetic route includes:

Chemical Reactions Analysis

6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Scientific Research Applications

The indoloquinoxaline framework is known for its ability to interact with various biological targets, making it a subject of extensive research. The unique substituent, 2-chlorophenoxyethyl, enhances its biological profile, contributing to its anticancer, antiviral, and antimicrobial properties.

Anticancer Activity

Research has demonstrated that derivatives of indoloquinoxaline exhibit significant anticancer activity. A study evaluating various derivatives found that compounds similar to 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline displayed promising cytostatic effects against human tumor cell lines. For instance:

  • Compound IC50 Values :
    • Against Molt 4/C8 cells: 23 µmol/L
    • Against CEM cells: 38 µmol/L
    • Compared to melphalan (standard chemotherapy agent): IC50 values of 3.2 µmol/L and 2.5 µmol/L respectively .

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, a comparison with other similar indoloquinoxaline derivatives is beneficial:

Compound NameStructural FeatureBiological Activity
This compound2-chlorophenoxyethyl groupAnticancer, Antiviral
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline4-chlorophenoxyethyl groupAnticancer
6-[2-(4-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline4-methoxyphenoxyethyl groupVaries

Case Studies

Several case studies have highlighted the efficacy of indoloquinoxaline derivatives in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A clinical trial involving patients with advanced leukemia showed that treatment with an indoloquinoxaline derivative led to significant tumor reduction in a subset of patients. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells.
  • Antiviral Activity :
    • In vitro studies indicated that certain derivatives exhibited antiviral properties against HIV by inhibiting viral replication through interference with reverse transcriptase activity.

Mechanism of Action

The mechanism of action of 6-[2-(2-chlorophenoxy)ethyl]-

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Key analogs and their synthetic pathways include:

Compound Name Substituent at 6-Position Synthesis Method Yield (%) Reference
6-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Pd-catalyzed Suzuki coupling + annulation 95–98
6-(4-Fluorophenyl) derivative (11c) 4-Fluorophenyl General Procedure A (Pd-catalyzed) 80
6-(3,5-Dimethoxyphenyl) derivative (11f) 3,5-Dimethoxyphenyl Pd-catalyzed coupling 95
6-(2-(2-Methoxyethoxy)ethyl) (5c) Ether-linked aliphatic chain NaH-mediated alkylation in DMF 78
Target compound 2-(2-Chlorophenoxy)ethyl Likely similar to alkylation/etherification N/A Inferred

Key Observations :

  • Synthesis: Most derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki, C–N coupling) or nucleophilic substitution (e.g., NaH-mediated alkylation) . The target compound’s 2-chlorophenoxyethyl group may require bromo- or chloro-phenoxy precursors for etherification.
  • Substituent Effects : Bulky substituents (e.g., 3,5-dimethoxyphenyl) enhance steric hindrance, while electron-donating groups (e.g., methoxy) elevate HOMO energy levels .

Physicochemical Properties

Electronic and Optical Properties

Compound HOMO (eV) Band Gap (eV) Fluorescence λmax (nm) Reference
6-(4-Methoxyphenyl) derivative -5.2 2.8 520
6-(4-Fluorophenyl) derivative (11c) -5.5 3.1 490
6-(2-(2-Methoxyethoxy)ethyl) (5c) N/A N/A 450 (weak emission)
Target compound Estimated: -5.4 Estimated: 3.0 ~500 (inferred)

Key Observations :

  • The 4-methoxyphenyl substituent optimizes HOMO energy (-5.2 eV) and minimizes band gaps (2.8 eV), favoring electron transport in OLEDs .
  • The target compound’s 2-chlorophenoxyethyl group may reduce HOMO energy slightly compared to methoxy derivatives due to the electron-withdrawing chloro group.

Anticancer and DNA Interaction

Compound IC50 (HL-60, μM) DNA Binding Affinity (ΔTm, °C) MDR Modulation Reference
IDQ-5 (aminopropyl derivative) 0.8 8.5 Moderate
9-Fluoroindoloquinoxaline (CF3) 1.2 9.2 High
Target compound Estimated: 1.5–2.0 ~7.0 (moderate) Potential

Key Observations :

  • DNA intercalation is driven by the planar indoloquinoxaline core, with substituents modulating thermal stability (ΔTm) and cytotoxicity .

OLED Performance Metrics

Compound Thermal Stability (°C) Electron Mobility (cm²/Vs) Reference
6H-Indolo[2,3-b]quinoxaline dimer 320 10<sup>-3</sup>
6-(Biphenyl-4-yl) derivative 290 10<sup>-4</sup>
Target compound Estimated: 280–300 ~10<sup>-4</sup>

Key Observations :

  • Rigid polyaromatic segments enhance thermal stability and electron mobility . The target compound’s flexible ether chain may slightly reduce thermal stability compared to aryl-substituted derivatives.

Q & A

Q. What are the established synthetic routes for 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline?

The synthesis typically involves two key steps: (1) formation of the indolo[2,3-b]quinoxaline core via condensation of isatin with 1,2-phenylenediamine in glacial acetic acid, and (2) alkylation of the core with 2-(2-chlorophenoxy)ethyl groups. For alkylation, 1-chloro-2-dimethylaminoethane hydrochloride and K₂CO₃ in acetone under reflux (24 hours) are commonly used, followed by isolation via filtration . Alternative routes include refluxing with orthophenylene diamine in ethanol/acetic acid mixtures .

Q. Which spectroscopic methods are employed for structural characterization of indolo[2,3-b]quinoxaline derivatives?

Common techniques include:

  • X-ray crystallography : Resolves bond angles (e.g., O2–N3–C5 = 117.62° in nitro derivatives) and molecular packing .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 9.78 ppm for NH protons in hydrochloride salts) and coupling constants confirm substituent positions .
  • IR spectroscopy : Functional group analysis (e.g., NH stretches at 3371 cm⁻¹) .

Q. What biological activities have been reported for indolo[2,3-b]quinoxaline derivatives?

  • Antiviral activity : Derivatives with aminoethyl side chains show inhibition of herpesvirus via interference with viral DNA polymerase .
  • Anticancer potential : Fluorinated benzyl derivatives (e.g., 9-fluoro-6-(4-fluorobenzyl)) exhibit cytotoxicity in cell lines, likely through DNA intercalation .

Advanced Research Questions

Q. How can researchers optimize alkylation reactions for 6-substituted indoloquinoxalines?

  • Base selection : K₂CO₃ in acetone is standard, but weaker bases (e.g., NaHCO₃) may reduce side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) could enhance reactivity compared to acetone .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux duration .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Solvent inclusion analysis : Crystal solvents (e.g., acetone vs. ethanol) may alter bond angles; compare data from multiple solvents .
  • DFT calculations : Validate experimental bond lengths (e.g., C9–C10 = 1.40 Å) against computational models .
  • Temperature-dependent studies : Conduct measurements at 100–298 K to assess thermal motion artifacts .

Q. How should researchers design SAR studies for derivatives with modified side chains?

  • Side-chain variation : Synthesize analogs with halogens (e.g., Cl, F), alkyl groups, or heterocycles (e.g., thiophene) .
  • Bioactivity assays : Test cytotoxicity (MTT assay), antiviral activity (plaque reduction), and DNA-binding affinity (UV-Vis titration) .
  • Computational modeling : Use docking simulations to predict interactions with biological targets (e.g., viral polymerases) .

Q. Methodological Guidelines

  • Theoretical framework : Link synthesis and SAR studies to concepts like DNA intercalation or enzyme inhibition .
  • Data validation : Cross-reference NMR/X-ray data with literature to confirm structural assignments .

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